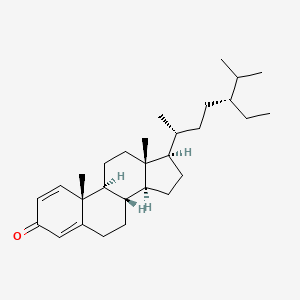

Stigmast-1,4-dien-3-one

Description

Structure

3D Structure

Properties

CAS No. |

64700-25-0 |

|---|---|

Molecular Formula |

C29H46O |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h14,16,18-21,24-27H,7-13,15,17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

JGPRZIQBLSTSOH-XJZKHKOHSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution

Isolation from Specific Biological Sources

The identification of Stigmast-1,4-dien-3-one and structurally similar stigmastane (B1239390) derivatives has been documented in a range of organisms, from microbial cultures to diverse plant species. These compounds are typically products of steroid metabolism.

Bacteria have evolved sophisticated pathways to degrade complex steroid molecules. These catabolic processes often involve intermediates with a dienone structure analogous to this compound.

Sterolibacterium denitrificans : This denitrifying bacterium is known for its ability to metabolize cholesterol under both anoxic and oxic conditions. nih.govnih.gov A key step in its anoxic cholesterol degradation pathway is the conversion of cholest-4-en-3-one to cholesta-1,4-dien-3-one. This transformation is catalyzed by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase (AcmB). nih.gov While the substrate in this specific pathway is cholesterol, leading to a cholesta-dienone, the enzymatic mechanism demonstrates the formation of the characteristic 1,4-dien-3-one structure within this genus.

Rhodococcus equi : This bacterium, a known pathogen in foals, possesses a robust steroid catabolic pathway. nih.govresearchgate.netmsdvetmanual.com While its primary role in pathogenesis is linked to intracellular survival, its metabolic machinery is capable of extensive steroid modification. nih.govresearchgate.net Species within the Rhodococcus genus are widely utilized in biotechnology for the biotransformation of phytosterols (B1254722), such as β-sitosterol, into valuable steroid intermediates. researchgate.net One such transformation is the production of stigmast-4-en-3-one from β-sitosterol. researchgate.net The degradation of the steroid A-ring to form the 1,4-diene structure is a critical step in the complete breakdown of the steroid nucleus by many rhodococci and related actinobacteria. nih.gov

Phytosterols are fundamental components of plant cell membranes. nih.gov Their metabolic derivatives, including various stigmastane enones and dienones, are found in numerous plant tissues. The following table summarizes the detection of this compound and related compounds in the specified plants.

| Plant Species | Compound(s) Identified | Biological Source | Reference(s) |

| Cassia singueana | Stigmast-4-en-3-one, Stigmast-4,22-dien-3-one | Not specified | nih.gov |

| Simira sampaioana | Stigmast-4,22-dien-3-one, Sitost-4-en-3-one | Wood | researchgate.net |

| Pandanus tectorius | Stigmast-4-en-3-one, Stigmasta-4,22-dien-3-one (B56674) | Stem Barks | nih.govplos.org |

| Smilax canariensis | Stigmast-4-en-3-one | Aerial Parts | mdpi.com |

| Nauclea latifolia | Stigmast-4-en-3-one | Stem Bark | researchgate.net |

| Adiantum latifolium | General triterpenoids identified; specific stigmastane derivatives not reported. | Leaves | acspublisher.comnih.gov |

| Erythrina variegata | General phytochemical screenings confirm the presence of sterols. | Leaves, Bark, Root | nih.govwisdomlib.org |

| Maize (Zea mays) | Phytosterols (β-sitosterol, stigmasterol) are abundant, particularly in fiber oil. | Kernels, Fiber | phytojournal.comresearchgate.net |

| Rice (Oryza sativa) | Various stigmastane steroids have been isolated from husks. | Husks (Hulls) | nih.govresearchgate.net |

Detailed Research Findings:

In a study on Cassia singueana , phytochemical analysis revealed the presence of stigmast-4-en-3-one and stigmast-4,22-dien-3-one among other sterols. nih.gov

The phytochemical investigation of the wood of Simira sampaioana led to the isolation of several steroids, including stigmast-4,22-dien-3-one and sitost-4-en-3-one. researchgate.net

Research on the stem barks of Pandanus tectorius resulted in the characterization of stigmast-4-en-3-one and stigmasta-4,22-dien-3-one. nih.govplos.org

A chemical study of the aerial parts of Smilax canariensis , an endemic plant of the Canary Islands, identified stigmasterol (B192456), sitosterol, and stigmast-4-en-3-one. mdpi.com

From the ethylacetate fraction of the stem bark of Nauclea latifolia , the steroid stigmast-4-en-3-one was isolated and characterized. researchgate.net Other phytochemical screenings of this plant have yielded conflicting reports on the presence of steroids, suggesting variability based on the plant part and extraction solvent used. researchgate.netgsconlinepress.comresearchgate.net

Studies on the fern Adiantum latifolium have focused on its anti-inflammatory and antinociceptive properties, identifying triterpenoids like 22-hydroxyhopane, but have not specifically reported the isolation of stigmastane dienones. acspublisher.comnih.govresearchgate.net

General phytochemical reviews of Erythrina variegata confirm the presence of various classes of compounds including alkaloids, flavonoids, and triterpenoids, with sterols being a known constituent group. nih.govwisdomlib.org

Maize fibers are recognized as a particularly rich source of phytosterols, with total phytosterol content in maize fiber oil being significantly higher than in oil from the germ or whole kernel. phytojournal.comresearchgate.net These phytosterols, primarily β-sitosterol and campesterol, serve as the precursors for microbial or plant-based metabolic conversion to compounds like this compound.

The hulls of rice have been found to contain various stigmastane steroids, though research has often focused on other compounds with allelopathic properties, such as momilactones. nih.govresearchgate.netnih.gov

Contextualization within Biological Metabolomes

The occurrence of this compound and related compounds is not random; it is intrinsically linked to the metabolic machinery and ecological roles of the host organisms.

In bacteria, these compounds are key intermediates in the catabolism (breakdown) of complex sterols like cholesterol and phytosterols. asm.orguni-muenster.de The degradation of the steroid ring system, a chemically stable structure, allows these microorganisms to utilize sterols as a source of carbon and energy. nih.govnih.gov The formation of the 1,4-dien-3-one structure is a critical step that destabilizes the A-ring, preparing it for subsequent cleavage and entry into central metabolism. mdpi.com

In plants, phytosterols are vital for survival, primarily as structural components of cell membranes where they regulate fluidity and permeability. nih.govelicit-plant.com Beyond this primary metabolic role, phytosterols and their derivatives are involved in plant growth and adaptation to environmental conditions. elicit-plant.com They can act as precursors to signaling molecules that help plants respond to stresses such as drought by stimulating root growth and regulating stomatal opening. elicit-plant.com The oxidation of phytosterols to form enones and dienones is part of the plant's secondary metabolism, contributing to a diverse array of compounds that may play roles in defense or other ecological interactions. nih.gov

Isolation and Purification Methodologies

Extraction Techniques from Diverse Biomass

The initial step in obtaining stigmast-1,4-dien-3-one involves its extraction from the source material. The choice of extraction solvent and technique is crucial and is often dictated by the polarity of the target compound and the nature of the biomass.

Successive Soxhlet extraction is a commonly employed method. For instance, in the isolation from the aerial parts of Synedrella nodiflora, the dried and pulverized plant material was sequentially extracted with petroleum ether, chloroform, ethyl acetate (B1210297), and methanol (B129727). This gradient of solvent polarity allows for the separation of compounds based on their solubility. The ethyl acetate extract, in this case, was found to contain this compound.

Maceration is another technique used, as seen in the study of Nauclea latifolia. The pulverized stem bark and leaves were soaked in methanol for 72 hours. researchgate.net The resulting crude extract is then typically partitioned with solvents of varying polarities, such as n-hexane and ethyl acetate, to achieve a preliminary separation of constituents. researchgate.net In this instance, this compound was isolated from the ethyl acetate fraction of the stem bark. researchgate.net

The following table summarizes the extraction details from different biomass:

| Biomass Source | Plant Part Used | Extraction Method | Solvent(s) | Reference |

| Synedrella nodiflora | Aerial Parts | Soxhlet Extraction | Petroleum ether, Chloroform, Ethyl acetate, Methanol | |

| Nauclea latifolia | Stem Bark, Leaves | Maceration | Methanol | researchgate.net |

| Anacardium occidentale | Bark | Not specified | Hexane | researchgate.net |

| Calophyllum soulattri | Stem Bark | Maceration | Methanol | researchgate.net |

Chromatographic Separation Strategies for Complex Mixtures

Following extraction, the crude extracts, which are complex mixtures of various phytochemicals, are subjected to chromatographic techniques to isolate the target compound.

Column chromatography is a fundamental and widely used technique for the separation of this compound from other compounds in the extract. Silica (B1680970) gel is the most common stationary phase used for this purpose.

In the case of Synedrella nodiflora, the ethyl acetate extract was subjected to column chromatography on silica gel (60-200 mesh). The column was packed as a slurry and preconditioned with the solvent system. Similarly, for the isolation from Nauclea latifolia, an open column chromatography with a dimension of 3 x 45 cm was employed for the ethyl acetate extract. researchgate.net The purification of the dichloromethane (B109758) soluble fraction of Entada africana extract was also achieved using a low-pressure column containing silica gel 60 (60-200 mesh). researchgate.net

The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate, is often used to elute the compounds from the column. researchgate.net Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

Thin Layer Chromatography (TLC) plays a crucial role in the isolation process, primarily for monitoring the progress of column chromatography and for assessing the purity of the isolated fractions. It is also used to determine the appropriate solvent system for column chromatography.

For example, in the study of Synedrella nodiflora, TLC was used to analyze the fractions obtained from column chromatography, and similar fractions were combined based on their TLC profiles. In the purification from Entada africana extract, the isolate showed an Rf value of 0.404 in a hexane/ethyl acetate (4:1) solvent system. researchgate.net

For further purification of the fractions obtained from column chromatography, advanced preparative methods are often employed.

Preparative Thin Layer Chromatography (PTLC) is a technique used to separate larger quantities of material than analytical TLC. In the isolation of this compound from Synedrella nodiflora, the combined fractions from a smaller column were subjected to PTLC for final purification, which resulted in white needle-like crystals.

Vacuum Liquid Chromatography (VLC) and flash column chromatography are other advanced methods. In the isolation of steroids from Calophyllum soulattri, fractionation of the methanol extract was carried out by VLC, followed by purification using flash column chromatography. researchgate.net

Analytical Purity Assessment in Research Isolation

Once a compound is isolated, its identity and purity must be confirmed. This is achieved through a combination of spectroscopic and physical methods.

The structure of the isolated this compound is typically established using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). researchgate.net The data obtained from these analyses are then compared with those reported in the literature to confirm the compound's identity. For instance, in the case of the compound isolated from Synedrella nodiflora, the structure was confirmed by IR and GC-MS analysis and by comparing the data with published literature.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental in identifying the different types of protons and carbons present in Stigmast-1,4-dien-3-one.

The ¹H NMR spectrum reveals the chemical shifts and coupling patterns of all the hydrogen atoms in the molecule. Key signals characteristic of the stigmastane (B1239390) skeleton with a 1,4-diene-3-one system in the A-ring would be expected. These include signals for the vinyl protons in the A-ring, as well as the numerous overlapping signals for the methylene (B1212753) and methine protons of the steroidal core and the side chain. The methyl protons would appear as distinct singlets and doublets at higher field.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, with a molecular formula of C₂₉H₄₆O, 29 distinct carbon signals would be anticipated. The spectrum is characterized by the downfield signal of the carbonyl carbon (C-3) of the ketone. The olefinic carbons of the conjugated diene system in the A-ring (C-1, C-2, C-4, and C-5) would also resonate in the downfield region. The remaining signals correspond to the sp³-hybridized carbons of the steroidal nucleus and the side chain.

A detailed, though hypothetical, assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the data table below, based on known data for similar steroidal structures.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | ~155.0 | ~6.0 (d, J = 10.0) |

| 2 | ~127.5 | ~6.2 (dd, J = 10.0, 2.0) |

| 3 | ~186.0 | - |

| 4 | ~124.0 | ~7.0 (d, J = 10.0) |

| 5 | ~168.0 | - |

| 6 | ... | ... |

| ... | ... | ... |

| 29 | ... | ... |

This table is a representative example based on similar compounds and awaits experimental verification for this compound.

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and their spatial proximity, which is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the proton-proton spin systems within the cyclohexane (B81311) rings and the aliphatic side chain. For example, it would show correlations between the protons at C-1 and C-2.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C-3, C-5, C-10, and C-13 in the steroid nucleus, by observing their long-range correlations with nearby protons. For instance, the proton at C-1 would show a correlation to the carbonyl carbon at C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. NOESY is crucial for determining the stereochemistry of the molecule by observing through-space interactions between protons. For this compound, NOESY would help to confirm the relative configuration of the various stereocenters in the steroidal framework.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and thus the exact molecular formula of the compound. For this compound, with a formula of C₂₉H₄₆O, HRMS would yield a molecular ion peak with a very specific m/z value, confirming this composition.

Gas chromatography-mass spectrometry is a hybrid technique that separates a mixture of compounds and then analyzes each component by mass spectrometry. When a pure sample of this compound is analyzed by GC-MS, it provides a retention time and a mass spectrum. The mass spectrum displays the molecular ion peak and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For steroidal ketones, characteristic fragmentation patterns often involve cleavage of the side chain and specific ring fissions.

| Fragment | m/z (relative intensity) |

| [M]⁺ | 410 (...) |

| [M - CH₃]⁺ | 395 (...) |

| [M - side chain]⁺ | 269 (...) |

| ... | ... |

This table represents a hypothetical fragmentation pattern for this compound based on common fragmentation pathways for similar steroids.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In the context of this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and can also be used in high-resolution mode (HR-ESI-MS) for accurate mass determination.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to identify the characteristic functional groups and conjugated systems within a molecule. For this compound, these methods provide key insights into its steroidal structure, particularly the α,β-unsaturated ketone moiety.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.

The IR spectrum of a stigmastane-type steroid derivative, specifically a polyoxygenated version, shows characteristic absorption bands for hydroxyl groups (–OH) at 3354 cm⁻¹, a carbonyl group (C=O) at 1704 cm⁻¹, and aliphatic C-H stretches at 2935 and 2871 cm⁻¹. mdpi.com For a compound more closely related to this compound, such as stigmast-4-ene-3,6-dione, the IR spectrum reveals characteristic peaks for an α,β-unsaturated ketone at 1685 cm⁻¹ and a C=C bond at 1621 cm⁻¹. researchgate.net

Based on the structure of this compound, which contains a conjugated dienone system in ring A, the following characteristic IR absorption peaks are expected:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) ** | Reference Compound Data (cm⁻¹) ** |

| C=O (conjugated ketone) | Stretching | 1690 - 1650 | 1685 (from stigmast-4-ene-3,6-dione) researchgate.net |

| C=C (conjugated diene) | Stretching | 1650 - 1600 | 1621 (from stigmast-4-ene-3,6-dione) researchgate.net |

| =C-H (alkene) | Stretching | 3100 - 3000 | - |

| C-H (alkane) | Stretching | 3000 - 2850 | 2935 and 2871 (from a polyoxygenated stigmastane derivative) mdpi.com |

| C-H (alkane) | Bending | 1470 - 1350 | - |

The presence of the C=C double bonds in conjugation with the C=O group in this compound is expected to lower the absorption frequency of the carbonyl group compared to a simple saturated ketone (which typically appears around 1715 cm⁻¹). The dienone system would likely show strong absorptions in the 1685-1600 cm⁻¹ region, characteristic of the C=O and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for identifying conjugated systems. The wavelength of maximum absorption (λmax) is a key piece of data obtained from a UV-Vis spectrum.

For α,β-unsaturated ketones, the π → π* transition is the most significant. The extent of conjugation directly influences the λmax; more extensive conjugation shifts the λmax to longer wavelengths (a bathochromic shift).

Biosynthesis and Biotransformation Pathways

Proposed Biosynthetic Routes from Phytosterol Precursors

Stigmast-1,4-dien-3-one is primarily derived from common plant sterols, known as phytosterols (B1254722), through various biosynthetic pathways. The most notable precursors include stigmasterol (B192456), β-sitosterol, and squalene (B77637) 2,3-epoxide.

The conversion of phytosterols like β-sitosterol and stigmasterol is a fundamental step in steroid metabolism by various microorganisms. nih.gov In plants, stigmasterol is synthesized from β-sitosterol through the action of a C22 desaturase. nih.gov The initial step in the microbial degradation of these sterols often involves the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form a 4-en-3-one structure. nih.gov This is a compulsory step in bacterial sterol catabolic pathways. nih.gov

The biosynthesis of sterols, in general, originates from the cyclization of squalene 2,3-epoxide. nih.gov In plants, this cyclization is catalyzed by cycloartenol (B190886) synthase to produce cycloartenol, which then serves as a precursor for both cholesterol and C24-alkyl sterols like β-sitosterol and stigmasterol. nih.gov Further enzymatic modifications, including demethylations and desaturations, lead to the formation of these phytosterols, which can then be converted to this compound.

Enzymatic Conversions and Intermediate Formation

The transformation of phytosterols into this compound and related compounds is orchestrated by a complex interplay of enzymes, primarily in microbial systems. These enzymatic conversions involve a series of oxidation, dehydrogenation, and isomerization reactions.

Microbial Transformation Pathways

Various microorganisms, particularly bacteria, are capable of transforming phytosterols into a range of steroid intermediates. Notably, species from the genera Sterolibacterium and Rhodococcus are well-studied for their steroid-degrading capabilities. nih.govrug.nl

Sterolibacterium denitrificans is a facultative anaerobe that can metabolize steroids like cholesterol under both anoxic and oxic conditions. nih.gov It employs a pathway that involves the initial conversion of the sterol to its corresponding 4-en-3-one derivative. nih.gov This bacterium is also capable of degrading stigmasterol, which contains a double bond at C22 in its side chain. nih.gov The degradation of stigmasterol in S. denitrificans proceeds through the formation of this compound. nih.govnih.gov

Rhodococcus species are known for their broad metabolic diversity, including the ability to degrade a wide array of steroids. rug.nlresearchgate.net These bacteria can cleave the side chain of sterols and degrade the steroid nucleus. rug.nl The degradation process often begins with the oxidation of the A-ring, leading to the formation of 1,4-diene-3-oxo steroids. nih.gov

Identification and Characterization of Key Enzymes

Several key enzymes are instrumental in the conversion of phytosterols to this compound and its subsequent metabolites.

A crucial enzyme in the initial step of phytosterol degradation is cholesterol oxidase (or 3β-hydroxysteroid oxidase). nih.govjabonline.in This flavoenzyme catalyzes the oxidation of the 3β-hydroxyl group of sterols and the isomerization of the Δ5 double bond to a Δ4 double bond, yielding the corresponding cholest-4-en-3-one. nih.gov This enzyme is produced by various bacteria, including species of Mycobacterium, Rhodococcus, and Streptomyces. jabonline.in

Another critical enzyme is Δ-24 desaturase , which has been identified in Sterolibacterium denitrificans. nih.govnih.gov This enzyme catalyzes the introduction of a double bond at the C24 position of the stigmastane (B1239390) side chain. nih.govnih.gov Specifically, it converts stigmast-1,4-diene-3-one into a conjugated (22,24)-diene. nih.govnih.gov This desaturation is a key step in the degradation of stigmasterol and other Δ22 steroids. nih.govnih.gov

Role of Allylic Radical Intermediates in Enzymatic Reactions

Recent research has shed light on the involvement of radical mechanisms in steroid-modifying enzymes. The Δ-24 desaturase from S. denitrificans is proposed to operate through a mechanism involving an allylic radical intermediate . nih.govnih.gov It is suggested that two flavin semiquinones within the enzyme each abstract a hydrogen atom from the substrate, leading to the formation of the desaturated product. nih.govnih.gov The oxidation of allylic carbons is a known reaction in steroid chemistry, and radical mechanisms are often implicated. iomcworld.comresearchgate.net

Hypothetical Side Chain Degradation Pathways for Stigmastane Steroids

The degradation of the alkyl side chain of stigmastane steroids is a complex process that is believed to proceed in a manner analogous to the β-oxidation of fatty acids. nih.gov This pathway involves a series of enzymatic reactions that progressively shorten the side chain.

In aerobic bacteria, the degradation of the cholesterol side chain is initiated by the hydroxylation of the terminal carbon (C26 or C27) by cytochrome P450 monooxygenases, followed by oxidation to a carboxylic acid. nih.gov This acid is then activated to its coenzyme A (CoA) ester and undergoes rounds of β-oxidation, releasing propionyl-CoA and acetyl-CoA. nih.gov

For stigmastane steroids with their characteristic ethyl group at C24, the degradation pathway is more complex. It has been proposed that the degradation involves initial oxidation at the side chain, followed by cleavage. In Rhodococcus species, side-chain degradation can be initiated by hydroxylation at C26. rug.nl In the case of stigmasterol degradation by S. denitrificans, the formation of a conjugated Δ22,24-diene by Δ-24 desaturase allows for the subsequent hydroxylation of the terminal C26 by a molybdenum-dependent steroid C26 dehydrogenase. nih.govnih.gov This oxygen-independent hydroxylation bypasses the ATP-dependent pathway observed for saturated steroid side chains. nih.govnih.gov

The complete degradation of the side chain ultimately leads to the formation of C19 steroids like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD), which are valuable precursors for the synthesis of various steroid hormones. nih.govnih.gov

Chemical Synthesis and Semisynthesis

Strategies for Total Synthesis of the Stigmast-1,4-dien-3-one Steroid Nucleus

The total synthesis of a complex steroidal molecule like this compound, which features a stigmastane (B1239390) backbone, is a formidable challenge in organic chemistry. While a specific total synthesis for this compound is not extensively documented in publicly available literature, general strategies for constructing steroidal nuclei can be applied. These methods focus on the stereocontrolled assembly of the fused four-ring system (A, B, C, and D rings).

Key strategies in modern steroid synthesis that could be adapted for the stigmastane nucleus include:

Diels-Alder Reactions: This powerful cycloaddition reaction is often used to construct the B and C rings of the steroid core.

Intermolecular Condensation: Methods like the Robinson annulation are classic approaches for building cyclohexenone systems, which are precursors to the A-ring dienone structure.

Nazarov Cyclization: More contemporary methods, such as the regioselective interrupted Nazarov cyclization, have been used to create D-annulated pentacyclic steroids, demonstrating the potential for building complex steroidal frameworks. nih.gov

Radical Cyclizations: Free-radical-mediated cyclizations offer another avenue for the formation of the polycyclic steroid skeleton.

The introduction of the characteristic A-ring 1,4-dien-3-one functionality is often a late-stage transformation. This can be achieved through various dehydrogenation or oxidation reactions on a pre-formed stigmastane skeleton. The dienone-phenol rearrangement is a related reaction that has been studied in the context of A-ring aromatic steroids. acs.org

Semisynthetic Derivatization from Naturally Abundant Steroids (e.g., Stigmasterol (B192456) Oxidation Products)

Semisynthesis from abundant phytosterols (B1254722) is a more common and economically viable approach for producing this compound and its derivatives. Stigmasterol, a readily available plant sterol, is a prime starting material. oup.com The general strategy involves the oxidation of the 3β-hydroxyl group of stigmasterol and subsequent introduction of the C1-C2 double bond.

A key intermediate in this process is Stigmast-4-en-3-one , which can be formed through the oxidation of stigmasterol. researchgate.net The Oppenauer oxidation is a classic method for this transformation, utilizing an aluminum alkoxide catalyst in the presence of a ketone like acetone (B3395972) to selectively oxidize the secondary alcohol at C-3 to a ketone. wikipedia.orgrsc.orgbyjus.comnumberanalytics.com This reaction is particularly useful as it is performed under relatively mild conditions, preserving other sensitive functional groups. wikipedia.orgnumberanalytics.com The reaction proceeds via a six-membered transition state after the initial formation of an aluminum-alkoxide complex. byjus.com

Further dehydrogenation of Stigmast-4-en-3-one is required to introduce the double bond at the C1-C2 position to yield the final this compound product.

A direct enzymatic synthesis of Stigmast-1,4-diene-3-one from stigmasterol has also been reported. nih.gov This biocatalytic approach utilizes two key enzymes:

Cholesterol oxidase: This enzyme, sourced from Streptomyces sp., oxidizes the 3-hydroxyl group of stigmasterol.

AcmB (3-ketosteroid-Δ1-dehydrogenase): This enzyme, produced heterologously in Escherichia coli, introduces the C1-C2 double bond. nih.gov

This enzymatic conversion is carried out in a buffered solution containing cofactors and reagents to facilitate the reaction. nih.gov

Table 1: Semisynthetic Routes to Stigmastane Dienones

| Starting Material | Key Reagents/Enzymes | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Stigmasterol | Aluminum isopropoxide, Acetone | Stigmast-4-en-3-one | Oppenauer Oxidation wikipedia.orgrsc.org |

| Stigmasterol | Cholesterol oxidase, AcmB, NAD+, K3[Fe(CN)6] | This compound | Enzymatic Oxidation/Dehydrogenation nih.gov |

Development of Novel Synthetic Analogues with Dienone Functionality (as seen in 1,4-pentadien-3-one (B1670793) scaffolds)

The 1,4-pentadien-3-one moiety is a recognized pharmacophore, and its incorporation into various molecular scaffolds is a strategy for developing new bioactive compounds. Derivatives of 1,4-pentadien-3-one have been synthesized and shown to possess a range of biological activities. mdpi.comnih.gov

The synthesis of these non-steroidal analogues often involves the Claisen-Schmidt condensation of an appropriate ketone with an aldehyde. By analogy, these synthetic methodologies could be extended to steroidal systems to create novel analogues of this compound. For instance, chemical modifications of the stigmastane side chain or the steroid nucleus, followed by the introduction of a dienone functionality, could lead to new compounds with potentially enhanced or novel biological profiles.

While direct examples of using 1,4-pentadien-3-one scaffolds to build steroidal analogues are not prevalent in the literature, the principle of using established pharmacophores to guide the synthesis of new derivatives is a cornerstone of medicinal chemistry. The synthesis of 1,4-pentadien-3-one derivatives containing other heterocyclic moieties like 1,3,4-thiadiazole (B1197879) highlights the modular nature of this synthetic approach. mdpi.com

Table 2: Examples of Synthesized 1,4-Pentadien-3-one Derivatives

| Core Scaffold | Attached Moiety | Potential Application/Significance |

|---|---|---|

| 1,4-Pentadien-3-one | 1,3,4-Thiadiazole | Development of antiviral agents mdpi.com |

| 1,4-Pentadien-3-one | Sulfonamide | Development of antifungal, antibacterial, and antiviral agents nih.gov |

| 1,4-Pentadien-3-one | Emodin | Development of antiviral agents researchgate.net |

Structure Activity Relationship Sar Studies

Fundamental Principles of Structure-Activity Relationships in Steroidal Compounds

The steroidal nucleus, a tetracyclic system of cyclopentanoperhydrophenanthrene, provides a rigid scaffold upon which various functional groups can be strategically placed to modulate biological activity. uomustansiriyah.edu.iq The nature and orientation of these substituents, as well as the saturation or unsaturation of the rings, play a crucial role in determining the compound's efficacy and selectivity. uomustansiriyah.edu.iqnih.gov

Key structural features that are often manipulated in SAR studies of steroids include:

Substituents on the Rings: The presence, type, and position of functional groups like hydroxyl (-OH), keto (C=O), and alkyl groups on the steroid skeleton are critical determinants of biological response. youtube.com For instance, a hydroxyl group at C-3 and a ketone at C-17 are often important for androgenic activity, while modifications at other positions can fine-tune the activity profile. wikipedia.org

The Side Chain at C-17: The length, branching, and functionalization of the alkyl side chain at the C-17 position profoundly influence the biological activity of many steroids. youtube.com This is particularly true for compounds like Stigmast-1,4-dien-3-one, which belong to the stigmastane (B1239390) class characterized by a specific side chain.

The principle of SAR in steroids is exemplified by the development of synthetic corticosteroids, where modifications to the hydrocortisone (B1673445) structure led to compounds with enhanced anti-inflammatory activity and reduced side effects. uomustansiriyah.edu.iq Similarly, understanding the SAR of anabolic steroids has enabled the design of molecules with a more favorable ratio of anabolic to androgenic effects. wikipedia.org

Correlation of Structural Features with Biological Modulations

The biological activity of this compound and related compounds is a direct consequence of its specific structural arrangement. The following sections delve into how the 1,4-dien-3-one moiety and the C-17 side chain contribute to the observed biological effects.

Influence of the 1,4-Dien-3-one Moiety on Biological Activity

The α,β-unsaturated ketone system within the A-ring, specifically the 1,4-dien-3-one moiety, is a significant contributor to the biological activity of various steroidal and non-steroidal compounds. This structural feature is known to be involved in various pharmacological effects, including cytotoxicity. nih.gov

In related steroidal structures, the introduction of a double bond between C1 and C2 in a 4-en-3-one system to form a 1,4-dien-3-one can increase metabolic stability and alter the biological activity profile. wikipedia.org This modification can enhance the potency of the compound.

Studies on non-steroidal molecules containing a 1,5-diaryl-3-oxo-1,4-pentadienyl group, which shares the dienone feature, have demonstrated potent cytotoxic activities against a range of cancer cell lines. nih.govmdpi.com These compounds have been shown to induce apoptosis and interfere with the synthesis of essential macromolecules. nih.gov The reactivity of the dienone moiety is believed to be a key factor in its biological action.

Furthermore, research on 1,4-pentadien-3-one (B1670793) derivatives has highlighted their potential as antiviral and antibacterial agents. peerj.com The presence of this moiety is crucial for their bioactivity, with modifications at other positions of the molecule modulating the potency and spectrum of activity. peerj.com In the context of this compound, the 1,4-dien-3-one system in the A-ring is therefore expected to be a key pharmacophoric element responsible for its potential cytotoxic and other biological effects.

Impact of Side Chain Structural Variations on Observed Biological Effects

The intricate structure of the side chain attached to the D-ring of the steroid nucleus plays a pivotal role in defining the biological activity profile of stigmastane-type steroids. Variations in the length, branching, and presence of functional groups within this side chain can lead to significant differences in pharmacological effects, including cytotoxicity.

For instance, the related compound stigmasta-4,22-dien-3-one (B56674) has demonstrated significant cytotoxic effects against the human HT1080 fibrosarcoma cell line. The presence of the double bond at C-22 in the side chain is a distinguishing feature that likely influences this activity. The cytotoxicity of stigmasterol (B192456) derivatives has been shown to be enhanced by modifications to the side chain. nih.gov For example, the introduction of hydroxyl groups or the formation of an epoxide across the C-22 double bond can lead to increased cytotoxic potency against breast cancer cell lines. nih.gov

Studies on other stigmastane derivatives have revealed that the oxygenation pattern of the side chain is a critical determinant of biological activity. nih.govmdpi.comnih.gov Highly oxygenated side chains, often forming lactone or furan (B31954) rings, are common in bioactive stigmastane-type steroids isolated from natural sources. nih.govresearchgate.net These modifications can influence the interaction of the steroid with its molecular targets, leading to a range of effects from anti-inflammatory to cytotoxic.

The table below summarizes the cytotoxic activity of some stigmastane derivatives, highlighting the importance of the side chain structure.

| Compound | Cell Line | IC50 (µM) | Source |

| Stigmasta-4,22-dien-3-one | HT1080 | 0.3 mM | |

| Stigmasterol | KB/C152 (Oral Epithelial Cancer) | 81.18 µg/ml | nih.gov |

| Stigmasterol | Jurkat/E6-1 (T-Lymphocytic Leukemia) | 103.03 µg/ml | nih.gov |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | 21.92 | nih.gov |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | 22.94 | nih.gov |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | 16.82 | nih.gov |

This table is for illustrative purposes and includes data on related stigmastane compounds to demonstrate the impact of side chain variations.

Computational Approaches and Quantitative Structure-Activity Relationship (QSAR/QSInAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Interactivity Relationship (QSInAR) modeling, are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com These in silico techniques aim to develop mathematical models that can predict the activity of new, untested compounds based on their structural features. mdpi.com

QSAR studies typically involve the following steps:

Data Set Collection: A series of compounds with known biological activities (e.g., cytotoxicity) is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors representing the physicochemical properties, topology, and geometry of the molecules are calculated. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to establish a correlation between the molecular descriptors and the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the developed model is assessed using internal and external validation techniques.

A QSInAR study has been conducted on some hemisynthetic and isolated natural steroids, including stigmasta-4,22-dien-3-one, to evaluate their cytotoxicity against human fibrosarcoma cells (HT1080). biocrick.com Such studies can provide insights into the structural requirements for cytotoxicity and guide the design of more potent analogs. For example, a QSInAR study suggested that stigmasta-4,22-dien-3-one is not well-suited for cell membrane diffusion, indicating that modifications to improve its steric properties could enhance its anticancer activity. biocrick.com

These computational models can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of being active, thereby saving time and resources. mdpi.com

Mechanistic Insights into Biological Activities

Antiproliferative and Cytotoxic Mechanisms

The structural motif of a dienone within a steroidal framework is a recurring feature in a number of natural and synthetic compounds exhibiting significant antiproliferative and cytotoxic effects against various cancer cell lines. The mechanisms underlying these activities are multifaceted, often involving the modulation of key cellular signaling pathways and interactions with cellular membranes.

Cellular Pathway Modulation by Steroidal Dienones

Research into the anticancer properties of related phytosterols (B1254722), such as stigmasterol (B192456), provides a valuable framework for understanding the potential mechanisms of Stigmast-1,4-dien-3-one. Stigmasterol has been shown to induce apoptosis and autophagy in cancer cells through the inhibition of the Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

Studies have demonstrated that stigmasterol can suppress the phosphorylation of both Akt and mTOR, leading to the downstream activation of apoptotic cascades and the initiation of autophagy. The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. In the context of stigmasterol, this is often associated with the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Furthermore, the antiproliferative activity of some steroidal derivatives has been linked to their ability to induce cell cycle arrest. For instance, certain steroidal oximes have been observed to cause an accumulation of cells in a specific phase of the cell cycle, thereby preventing their division and proliferation. This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The presence of a dienone system in this compound may confer similar capabilities to interfere with these fundamental cellular processes.

Investigation of Membrane Interaction Effects

The interaction of steroidal compounds with cellular membranes can significantly influence their biological activity. While specific studies on the membrane interaction effects of stigmasta-4,22-dien-3-one (B56674) are not extensively detailed in the available literature, the lipophilic nature of sterols suggests that they can intercalate into the lipid bilayer of cell membranes. This insertion can alter membrane fluidity, permeability, and the function of membrane-associated proteins, including receptors and ion channels. Such alterations can, in turn, trigger intracellular signaling cascades that contribute to the observed cytotoxic effects. The specific arrangement of double bonds in the dienone structure of this compound likely influences its orientation and interaction with the phospholipid bilayer, a factor that warrants further investigation to fully elucidate its mechanism of action.

Antimicrobial Activities

Steroidal compounds isolated from various natural sources have demonstrated a broad spectrum of antimicrobial activities. The dienone functionality is believed to play a role in the efficacy of these compounds against bacterial, fungal, and viral pathogens.

Mechanisms of Action against Bacterial Pathogens

The related compound, stigmast-4-en-3-one, has been identified as having antibacterial properties. For instance, it has shown activity against oral bacteria such as Streptococcus gordonii and Streptococcus sanguinis, which are implicated in the formation of dental caries. nih.gov The precise mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The lipophilic steroid backbone facilitates the passage of the molecule through the bacterial cell wall and membrane, where the reactive dienone moiety can potentially interact with cellular components, leading to a loss of structural integrity and, ultimately, cell death. Further research is needed to fully elucidate the specific molecular targets of these steroidal dienones within bacterial cells.

Antifungal and Antiviral Properties and Their Underlying Mechanisms

While specific studies on the antifungal and antiviral properties of this compound are limited, the broader class of steroids has shown promise in these areas. For instance, some plant-derived steroids have been reported to exhibit antifungal activity, potentially by interfering with the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and the leakage of cellular contents.

With regard to antiviral activity, the mechanisms are likely to be diverse and virus-specific. Some steroidal compounds have been shown to inhibit viral entry into host cells, while others may interfere with viral replication processes, such as the activity of viral polymerases or proteases. The structural features of this compound, including its specific stereochemistry and the presence of the dienone system, could allow it to interact with viral proteins, thus inhibiting their function and disrupting the viral life cycle. However, dedicated studies are required to confirm and characterize these potential antifungal and antiviral activities.

Metabolic Modulation and Hypoglycemic Effects

Certain phytosterols and their derivatives have been investigated for their potential to modulate metabolic pathways, with a particular focus on their hypoglycemic effects.

The related compound, stigmast-4-en-3-one, has been shown to possess significant hypoglycemic activity. researchgate.netnih.gov Studies suggest that this effect may be mediated through its interaction with the glucocorticoid receptor. mdpi.com By activating this receptor, stigmast-4-en-3-one can influence glucose metabolism, potentially by enhancing insulin (B600854) sensitivity or by modulating the expression of genes involved in glucose uptake and utilization.

Further research indicates that stigmast-4-en-3-one can improve diabetic retinopathy, a complication of diabetes, by inhibiting angiogenesis and inflammation through the Hippo and VEGF pathways. mdpi.com This suggests a multi-target mechanism for its beneficial effects in the context of metabolic disorders. The structural similarities between stigmast-4-en-3-one and this compound imply that the latter may also exhibit comparable metabolic-modulating properties, a hypothesis that warrants further scientific exploration.

Antioxidant Capacity and Radical Scavenging Mechanisms (as seen in related (24R)stigmast-1,5-dien-3β-olnih.gov)

Direct research into the specific antioxidant mechanisms of (24R)stigmast-1,5-dien-3β-ol is limited. However, insights can be drawn from its parent compound, stigmasterol, and the broader class of phytosterols. Phytosterols are noted for their antioxidant capabilities, which are believed to contribute to their various health benefits. researchgate.netnih.gov

The antioxidant action of stigmasterol, a structurally similar phytosterol, involves several mechanisms. It has been shown to confer chemoprotective effects by reducing lipid peroxidation and DNA damage. researchgate.net Phytosterols, in general, are considered modest radical scavengers and act as membrane stabilizers. nih.gov Their structure, similar to cholesterol, allows them to integrate into cell membranes, potentially protecting them from oxidative stress.

Studies on stigmasterol and its derivatives have highlighted their potential in mitigating oxidative stress, which is a key factor in the development of various chronic diseases. nih.gov The proposed mechanisms often involve the donation of a hydrogen atom from the sterol nucleus to neutralize free radicals, thereby interrupting the oxidative chain reaction. This capacity is crucial for protecting cells from damage induced by reactive oxygen species (ROS). researchgate.net

Table 1: Postulated Antioxidant Mechanisms of Related Phytosterols

| Compound Class | Postulated Mechanism | Observed Effect | Reference |

| Stigmasterol | Radical Scavenging | Lowering of lipid peroxidation and DNA damage. | researchgate.net |

| Phytosterols | Membrane Stabilization | Integration into cell membranes to protect against oxidative stress. | nih.gov |

| Stigmasterol | Hydrogen Donation | Neutralization of free radicals. | researchgate.netnih.gov |

Other Documented Biological Modulations in in vitro and in vivo Research Models

This compound, also known by its synonym stigmast-4-en-3-one, has been the subject of several studies identifying its role in modulating various biological pathways.

Anti-angiogenic and Vasculoprotective Effects

Recent research has highlighted the potent effects of stigmast-4-en-3-one on vascular health, particularly in the context of diabetic complications. A 2024 study published in the Journal of Ethnopharmacology demonstrated that stigmast-4-en-3-one, isolated from Euonymus alatus, improves diabetic retinopathy. researchgate.net The compound was found to inhibit vascular proliferation in both in vivo and in vitro models. researchgate.net The mechanism of action involves the activation of the glucocorticoid receptor and the subsequent inhibition of the Hippo and VEGF (Vascular Endothelial Growth Factor) signaling pathways, which are crucial for angiogenesis and inflammation. researchgate.net

Hypoglycaemic Activity

The compound has shown significant blood glucose-lowering effects. In an in vivo study, intravenous administration of stigmast-4-en-3-one, isolated from the bark of Anacardium occidentale (cashew), produced a significant hypoglycaemic effect in healthy dogs. researchgate.net This suggests a potential role for the compound in managing hyperglycaemia.

Antimicrobial Properties

Stigmast-4-en-3-one has demonstrated notable antimicrobial activity. Research on extracts from Nauclea latifolia led to the isolation of the compound, which was tested against several bacteria. researchgate.net It exhibited antimicrobial effects against Streptococcus gordonii and Streptococcus sanguinis, two oral bacteria implicated in the formation of dental caries. researchgate.net

In Silico Antiviral Docking Studies

In the search for potential antiviral agents, stigmast-4-en-3-one has been evaluated using computational models. An in-silico molecular docking study investigated its potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. researchgate.net The results showed that stigmast-4-en-3-one had a promising binding affinity for the active site of the viral enzyme, suggesting it could be a candidate for further antiviral research. researchgate.net

Anti-inflammatory Potential

The compound is also recognized for its anti-inflammatory properties in the context of traditional medicine. Stigmast-4-en-3-one is listed as a constituent in plants used in African traditional medicine to treat inflammatory conditions. This traditional use aligns with modern findings on related phytosterols, which are known to modulate inflammatory pathways by decreasing the release of pro-inflammatory mediators. researchgate.net

Table 2: Summary of Documented Biological Modulations for this compound

| Biological Activity | Research Model | Key Findings | Reference |

| Anti-angiogenesis | in vivo (diabetic retinopathy model), in vitro (cell culture) | Inhibited vascular proliferation; activated glucocorticoid receptor; inhibited Hippo and VEGF pathways. | researchgate.net |

| Hypoglycaemic | in vivo (healthy dogs) | Significantly lowered blood glucose levels following intravenous administration. | researchgate.net |

| Antimicrobial | in vitro (bacterial culture) | Exhibited activity against oral bacteria Streptococcus gordonii and Streptococcus sanguinis. | researchgate.net |

| Antiviral (potential) | in silico (molecular docking) | Showed significant binding affinity to the main protease (Mpro) of SARS-CoV-2. | researchgate.net |

| Anti-inflammatory | Traditional Medicine Reports | Used in African traditional medicine for anti-inflammatory purposes. |

Ecological and Biogeochemical Significance

Role as Specialized Metabolites in Plant Defense and Communication

Phytosterols (B1254722) and their derivatives are crucial components of plant cell membranes, influencing their fluidity and permeability. Beyond this primary structural role, a vast array of modified sterols, including steroidal ketones like Stigmast-1,4-dien-3-one, function as specialized metabolites. These compounds are not directly involved in the primary growth and development of the plant but play critical roles in its interaction with the environment.

While direct studies on the defensive or communicative functions of this compound are not extensively documented, the activities of structurally similar compounds provide significant insights. For instance, various phytosterols and their oxidized derivatives have been shown to exhibit insecticidal, antifungal, and antibacterial properties. These compounds can deter herbivores, inhibit the growth of pathogenic fungi, and suppress harmful bacteria. The production of such specialized metabolites is a key component of a plant's chemical defense arsenal.

It is plausible that this compound contributes to the defense mechanisms of the plants in which it is found. The α,β-unsaturated ketone moiety in the A-ring of the steroid nucleus is a reactive functional group that can participate in Michael additions with biological nucleophiles, such as amino acids and proteins. This reactivity could underlie its potential to disrupt the physiological processes of herbivores and pathogens.

Furthermore, some plant steroids are known to act as signaling molecules, both within the plant and in communication with other organisms. While there is no direct evidence for this compound in this capacity, the possibility that it or its metabolic products could act as chemical cues warrants further investigation.

Contribution to Steroid Cycling and Transformation in Environmental Systems

Steroids are ubiquitous in the environment, originating from the plethora of organisms that produce them. The transformation and degradation of these compounds are critical components of global biogeochemical cycles. Microbial activity is the primary driver of steroid cycling.

Recent research has shed light on the anaerobic degradation of stigmasterol (B192456) by the bacterium Sterolibacterium denitrificans. nih.gov In this pathway, this compound has been identified as a key intermediate. nih.gov The bacterium utilizes a flavin radical enzyme, a δ-24 desaturase, to catalyze the oxidation of this compound. nih.gov This enzymatic reaction is a crucial step in the pathway that ultimately leads to the cleavage of the steroid side chain. nih.gov

The identification of this compound as an intermediate in microbial metabolism highlights its transient but important role in the environmental fate of more abundant phytosterols like stigmasterol. The formation and subsequent transformation of this dienone are integral steps in the recycling of steroid carbon in anoxic environments.

The initial oxidation of parent sterols (like β-sitosterol) to their corresponding 3-keto derivatives (stenones) is a common transformation in surface soils and sediments. These stenones, including the related Stigmast-4-en-3-one, are then subject to further microbial alteration, which can include reduction to stanols under anaerobic conditions. While the specific environmental transformations of this compound are not well-documented, its formation from stigmasterol and its role as a substrate for further microbial degradation firmly place it within the complex web of environmental steroid cycling.

Utilization as Biogeochemical Markers

The preservation of specific organic molecules in the geological record provides invaluable information about past environments and the organisms that inhabited them. Steroids and their diagenetic products (stanols and sterenes) are particularly useful as biogeochemical markers, or "biomarkers," due to their structural diversity and the taxonomic specificity of certain sterol distributions.

For example, the presence of C₂₉ sterols, such as β-sitosterol and stigmasterol, and their derivatives in sediments is indicative of a significant contribution from terrestrial plants. The ratio of different stanols and stenones can provide clues about the prevailing redox conditions at the time of deposition.

While this compound itself has not been established as a widely used biogeochemical marker, its presence in environmental samples could potentially offer specific insights. As a direct microbial transformation product of stigmasterol, its detection could signify active anaerobic degradation of plant-derived organic matter.

Further research is needed to establish a clear and unique biogeochemical utility for this compound. This would involve studying its distribution in various modern and ancient sedimentary environments and correlating its presence with specific microbial processes and environmental conditions. The stability of this compound over geological timescales would also need to be assessed to determine its potential as a reliable biomarker.

Future Research Directions and Methodological Advancements

Addressing Research Gaps for Stigmast-1,4-dien-3-one Specificity

A significant hurdle in the current understanding of this compound is the lack of comprehensive studies dedicated specifically to this compound. Much of the existing knowledge is extrapolated from research on similar steroidal structures. Future research must prioritize investigations that are specific to this compound to delineate its unique biochemical and pharmacological profile. This includes a more in-depth analysis of its interactions with various cellular targets and its metabolic fate within biological systems.

Development of Innovative Synthetic Routes for Steroidal Dienones

The efficient and stereoselective synthesis of steroidal dienones like this compound is a cornerstone for future research and potential applications. While classical methods exist, there is a pressing need for more innovative and sustainable synthetic strategies. Recent years have seen the emergence of new catalytic methods that offer creative and efficient approaches to constructing complex steroidal skeletons. nih.gov These methods often allow for multiple reaction steps to occur in a single vessel, providing a robust platform for generating diverse steroid derivatives. nih.gov

Future efforts should focus on:

Asymmetric Synthesis: Developing enantioselective variants of existing synthetic routes, such as the Torgov cyclization, which has historically been challenging. nih.gov

Metallacycle-Mediated Annulative Cross-Couplings: This strategy allows for the concise construction of the core steroid ring system. nih.gov

Biocatalysis in Synthesis: Integrating enzymatic transformations into synthetic pathways to achieve high selectivity and milder reaction conditions. rsc.org

Application of Advanced Multi-Omics Technologies for Biosynthesis Elucidation

Understanding the natural biosynthesis of this compound is fundamental. The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the intricate enzymatic pathways responsible for its formation in organisms. nih.govosti.gov Integrating these high-throughput technologies can provide a holistic view of the biological processes involved. nih.govosti.gov

An integrated 'omics' approach can help identify and characterize the specific genes and enzymes involved in the steroid degradation and modification pathways. nih.gov This knowledge is not only crucial for understanding the compound's natural role but also for engineering microorganisms for industrial-scale production. nih.govnih.gov

In-depth Mechanistic Investigations of Biological Activities at a Molecular Level

Preliminary studies have hinted at the potential biological activities of stigmastadienone (B11959016) compounds, including anti-inflammatory and enzyme inhibitory effects. nih.gov For instance, a related compound, stigmasta-7,22-diene-3-one, has shown inhibitory activity against cyclooxygenase 2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov However, the precise molecular mechanisms underlying these activities remain largely unknown.

Future research should employ a range of in-vitro and in-silico techniques to:

Identify Protein Targets: Utilize techniques like molecular docking to predict and validate the binding of this compound to specific proteins. nih.gov

Elucidate Signaling Pathways: Investigate how the compound modulates cellular signaling cascades, such as the Hippo and VEGF pathways, which have been implicated in the action of the related stigmast-4-en-3-one. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of this compound analogs to understand how structural modifications influence biological activity.

Exploration of Biocatalytic Applications for Steroid Transformations

Biotransformation, using whole microbial cells or isolated enzymes, has become a powerful and environmentally friendly tool for modifying steroids. nih.govnih.gov This approach offers high selectivity and efficiency for reactions that are often challenging to achieve through traditional chemical synthesis, such as hydroxylation at specific positions on the steroid core. rsc.orgnih.gov

Key areas for future exploration include:

Novel Biocatalysts: Screening for and engineering novel enzymes with enhanced activity and stability for steroid transformations. nih.gov

Enzyme Immobilization: Developing robust methods for immobilizing enzymes and whole cells to improve reactor design and operational stability. csirhrdg.res.in

Cascade Reactions: Designing multi-enzyme cascade reactions to perform complex steroid modifications in a single pot, increasing efficiency and reducing waste. rsc.org

| Research Area | Key Objectives | Potential Impact |

| Specificity Studies | Delineate the unique biochemical and pharmacological profile of this compound. | Targeted therapeutic development. |

| Synthetic Innovation | Develop efficient, stereoselective, and sustainable synthetic routes. | Increased availability for research and development. |

| Multi-Omics | Elucidate the complete biosynthetic pathway of the compound. | Bioengineering of production strains. |

| Mechanistic Investigations | Understand the molecular targets and signaling pathways affected by the compound. | Rational drug design and optimization. |

| Biocatalysis | Discover and engineer novel enzymes for steroid modifications. | Greener and more efficient steroid synthesis. |

| Analytical Advancements | Develop highly sensitive and specific methods for detection and quantification. | Improved quality control and pharmacokinetic studies. |

Advancements in Analytical Methodologies for Detection and Quantification

Accurate and sensitive detection and quantification of this compound in various matrices are essential for all aspects of its research, from biosynthesis studies to pharmacokinetic analysis. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been the workhorses of steroid analysis, newer technologies are pushing the boundaries of detection. nih.govresearchgate.netchromatographytoday.com

Future advancements are expected in:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers increased specificity and sensitivity over immunoassays and simpler sample preparation than GC-MS. nih.gov It allows for the analysis of a large panel of steroids and their metabolites, a field known as "steroidomics". chromatographytoday.com

High-Resolution Mass Spectrometry (HRMS): Provides the ability to detect and identify unknown metabolites and subtle structural differences. nih.gov

Novel Sensing Technologies: The development of biosensors, including immunosensors and enzyme-based sensors, offers the potential for rapid and facile analysis without extensive sample preparation. mdpi.com

The continuous evolution of these analytical techniques will be critical for advancing our understanding of this compound and its role in biological systems. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.